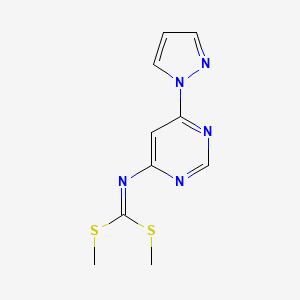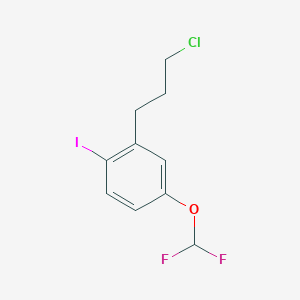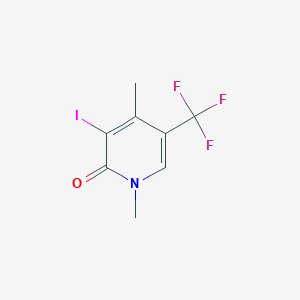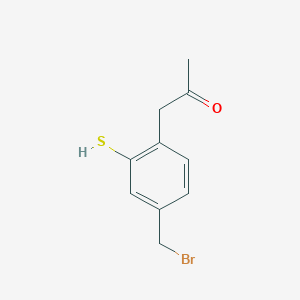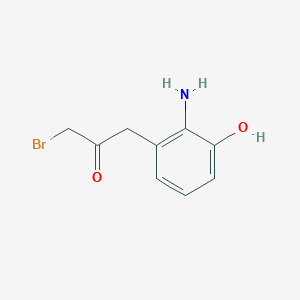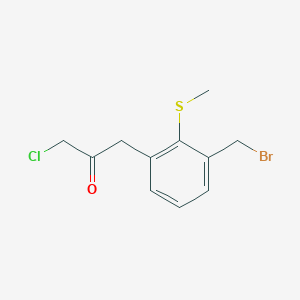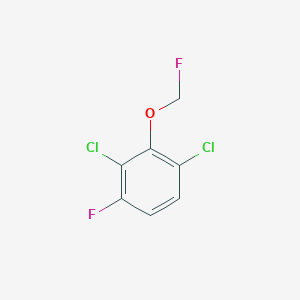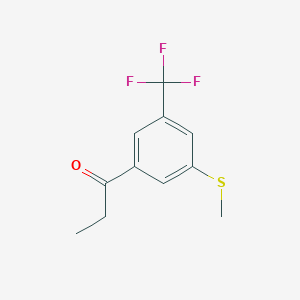
1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 It is a derivative of benzene, characterized by the presence of methoxy, iodo, and fluoromethoxy substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,5-dimethoxybenzene.
Fluoromethoxylation: The fluoromethoxy group is introduced via a nucleophilic substitution reaction using a fluoromethylating agent such as fluoromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-donating methoxy groups makes the benzene ring more reactive towards electrophiles.
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted benzene compounds.
Aplicaciones Científicas De Investigación
1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for radiolabeled compounds used in imaging techniques.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways in biological systems. The methoxy and fluoromethoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, while the iodo group can participate in halogen bonding and other interactions. These properties contribute to its potential biological activity and effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene: A closely related compound with a different substitution pattern.
1,3-Dimethoxybenzene: A simpler derivative lacking the iodo and fluoromethoxy groups.
1,5-Dimethoxy-3-iodobenzene: A compound with similar substituents but lacking the fluoromethoxy group.
Uniqueness
1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene is unique due to the combination of methoxy, iodo, and fluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10FIO3 |
|---|---|
Peso molecular |
312.08 g/mol |
Nombre IUPAC |
2-(fluoromethoxy)-1-iodo-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-6-3-7(11)9(14-5-10)8(4-6)13-2/h3-4H,5H2,1-2H3 |
Clave InChI |
ZYOKWWCQQLYTGW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)I)OCF)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



